7-(Piperazin-1-yl)indoline
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Overview
Description
7-(Piperazin-1-yl)indoline is a compound that features both an indoline and a piperazine moiety. Indoline is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, while piperazine is a six-membered ring containing two nitrogen atoms at opposite positions. This combination of structures imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Piperazin-1-yl)indoline typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, or the ring opening of aziridines under the action of N-nucleophiles . Another method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 7-(Piperazin-1-yl)indoline can undergo various chemical reactions, including:
Oxidation: The indoline moiety can be oxidized to form indole derivatives.
Reduction: Reduction reactions can modify the piperazine ring or the indoline structure.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indoline ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: Indole derivatives.
Reduction: Reduced forms of the piperazine or indoline rings.
Substitution: Various substituted indoline or piperazine derivatives.
Scientific Research Applications
7-(Piperazin-1-yl)indoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(Piperazin-1-yl)indoline involves its interaction with various molecular targets and pathways. The indoline moiety can bind to multiple receptors, while the piperazine ring can enhance the compound’s solubility and bioavailability . This dual functionality allows the compound to exert a range of biological effects, including modulation of enzyme activity and receptor binding .
Comparison with Similar Compounds
Indole: Shares the indoline moiety but lacks the piperazine ring.
Piperazine: Contains the piperazine ring but lacks the indoline structure.
Indole-3-acetic acid: A plant hormone with an indole structure but different functional groups.
Uniqueness: 7-(Piperazin-1-yl)indoline is unique due to its combination of indoline and piperazine moieties, which imparts distinct chemical and biological properties. This dual structure allows for versatile applications in various fields of research and development .
Properties
Molecular Formula |
C12H17N3 |
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Molecular Weight |
203.28 g/mol |
IUPAC Name |
7-piperazin-1-yl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C12H17N3/c1-2-10-4-5-14-12(10)11(3-1)15-8-6-13-7-9-15/h1-3,13-14H,4-9H2 |
InChI Key |
HFSLAELDWREFBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C=CC=C2N3CCNCC3 |
Origin of Product |
United States |
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